A Researcher's Guide to Sourcing and Utilizing Aprepitant-13C2,d2 as an Internal Standard in Quantitative Bioanalysis
A Researcher's Guide to Sourcing and Utilizing Aprepitant-13C2,d2 as an Internal Standard in Quantitative Bioanalysis
This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the commercial sourcing and application of Aprepitant-13C2,d2. The focus is on its critical role as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Aprepitant in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for Stable Isotope-Labeled Aprepitant
Aprepitant, marketed as Emend®, is a selective neurokinin 1 (NK1) receptor antagonist pivotal in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] It functions by blocking the action of substance P in the central nervous system, a key mediator of the vomiting reflex.[1][3] Accurate quantification of Aprepitant in plasma and other biological fluids is essential for pharmacokinetic (PK) studies, bioequivalence (BE) trials, and therapeutic drug monitoring (TDM).[4][5]
The gold standard for such quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity.[6][7] The robustness of an LC-MS/MS assay, however, is critically dependent on the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.[4][7]
Stable isotope-labeled internal standards are widely considered the superior choice for LC-MS/MS assays.[7][8][9] By incorporating heavy isotopes such as Carbon-13 (¹³C) and Deuterium (D, ²H), the molecular weight of the standard is increased without significantly altering its chemical and physical properties.[8] This allows it to be distinguished from the unlabeled analyte by the mass spectrometer while co-eluting chromatographically, thus providing the most accurate correction for analytical variability.[4] Aprepitant-13C2,d2, with its mass shift, serves this purpose expertly for the quantification of Aprepitant.
Commercial Suppliers of Aprepitant-13C2,d2 and Related Analogs
Sourcing high-quality, well-characterized Aprepitant-13C2,d2 is the foundational step for any successful research. The following table summarizes key commercial suppliers. It is critical for researchers to request a lot-specific Certificate of Analysis (CoA) from any supplier before purchase to verify chemical and isotopic purity, as this information is paramount for assay accuracy.[10]
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Santa Cruz Biotechnology, Inc. | Aprepitant- 13C2,d2 (Major) | C₂₁¹³C₂H₁₉D₂F₇N₄O₃ | 538.41 | Also listed under alternate names Emend-13C2,d2 and MK-0869-13C2,d2. For Research Use Only.[10] |
| CymitQuimica (distributor for Biosynth) | Aprepitant-13C2,d2 | C₂₃H₂₁F₇N₄O₃ | 538.4 | Purity listed as Min. 95%. Available in various quantities (5mg, 10mg, 25mg, 50mg). For lab use only.[11] |
| MedChemExpress | Aprepitant-13C2,d2 (Major) | Not specified | Not specified | Listed as ¹³C labeled Aprepitant. For research use only. |
| SynFine Research Inc. | Aprepitant-d4 | C₂₃H₁₇D₄F₇N₄O₃ | 538.46 | A deuterated analog, often used as an alternative internal standard.[12] |
Note: The molecular formula provided by suppliers may vary slightly in its representation but describes the same isotopically labeled compound. Researchers should always confirm details on the product-specific data sheet.
The Science of Aprepitant-13C2,d2: Structure and Isotopic Labeling
The specific placement of stable isotopes is a deliberate process rooted in synthetic chemistry, designed to ensure the label's stability and analytical utility.
Chemical Structure and Labeling
Aprepitant possesses a complex structure with three chiral centers.[13] The designation "13C2,d2" indicates the incorporation of two Carbon-13 atoms and two Deuterium atoms. While the exact synthetic route for commercial standards is proprietary, the labels are strategically placed on parts of the molecule that are not susceptible to metabolic cleavage or in-source fragmentation during mass spectrometric analysis. This ensures that the labeled fragments monitored in the MS/MS experiment correspond directly to the parent molecule.
Caption: Bioanalytical workflow for Aprepitant in plasma.
Conclusion: Ensuring Trustworthy Data
Aprepitant-13C2,d2 is an indispensable tool for researchers requiring high-fidelity quantitative data for the antiemetic drug Aprepitant. Its use as an internal standard in LC-MS/MS assays mitigates a wide range of analytical variabilities, thereby ensuring the accuracy, precision, and reliability of pharmacokinetic and other clinical research data. The trustworthiness of these results begins with the careful selection of a commercial supplier and rigorous verification of the standard's quality through its Certificate of Analysis. By following a well-developed and validated protocol, researchers can confidently generate data that meets the highest scientific and regulatory standards.
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